molecular formula C16H17N3O5 B13467260 Pomalidomide-C3-OH

Pomalidomide-C3-OH

Cat. No.: B13467260
M. Wt: 331.32 g/mol
InChI Key: VESILCAPQNJVEI-UHFFFAOYSA-N
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Description

Contextualization within Immunomodulatory Drug (IMiD) Chemistry and Biology

Pomalidomide-C3-OH is a derivative of pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD). nih.govmdpi.com The parent family of IMiDs, which includes thalidomide (B1683933) and lenalidomide, was initially recognized for its immunomodulatory and anti-angiogenic properties. nih.govnih.gov Subsequent research elucidated their precise mechanism of action, identifying the E3 ubiquitin ligase Cereblon (CRBN) as their direct intracellular target. google.comnih.gov

IMiDs function as "molecular glues." nih.gov They bind to CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, and modulate its activity. google.comnih.gov This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not normally be targeted by CRBN. nih.gov Key neosubstrates for the pomalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. google.comnih.gov This mechanism of action forms the basis for the therapeutic effects of pomalidomide in treating certain cancers. nih.gov

Role of this compound as an E3 Ubiquitin Ligase (Cereblon) Ligand and PROTAC Building Block

Building upon the known interaction between pomalidomide and CRBN, this compound was developed as a functionalized chemical entity for use in Proteolysis Targeting Chimeras (PROTACs). tenovapharma.comscholaris.ca PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. medchemexpress.comscholaris.ca A PROTAC consists of three main parts: a ligand that binds to an E3 ligase, a ligand that binds to a protein of interest (POI), and a chemical linker that connects the two. medchemexpress.com

This compound serves as a pre-fabricated E3 ligase ligand-linker conjugate. tenovapharma.comtenovapharma.com

E3 Ubiquitin Ligase (Cereblon) Ligand : The pomalidomide portion of the molecule acts as the "warhead" that specifically recruits the CRBN E3 ligase. medchemexpress.comscholaris.ca

PROTAC Building Block : The molecule is modified with a three-carbon (C3) linker that terminates in a hydroxyl (-OH) functional group. tenovapharma.com This hydroxyl group provides a reactive handle for chemical conjugation, allowing researchers to attach a ligand for a specific POI. tenovapharma.comtenovapharma.com This modular approach makes this compound a versatile building block for synthesizing novel PROTACs. sigmaaldrich.com

Table 1: Chemical Properties of this compound

Property Value Source
Synonyms Pomalidomide-4'-C3-OH tenovapharma.com
CAS Number 2289788-04-9 tenovapharma.com
Molecular Formula C16H17N3O5 tenovapharma.com
Molecular Weight 331.328 g/mol tenovapharma.com

| Description | A degrader building block containing a Cereblon E3 ligase ligand with a linker and a terminal alcohol functional group for conjugation. | tenovapharma.comtenovapharma.com |

Rationale for Academic Investigation of this compound and Its Derivatives

The academic and industrial investigation of this compound and a wide array of its derivatives is driven by the need to streamline and accelerate the discovery of new protein degraders. rsc.org The synthesis of PROTACs can be a complex, multi-step process. scholaris.cachemrxiv.org The availability of pre-functionalized building blocks like this compound significantly simplifies this workflow. sigmaaldrich.com

The primary rationales for its use in research include:

Modular Synthesis : Researchers can focus on developing or obtaining ligands for their protein of interest and then readily conjugate them to a library of E3 ligase ligand-linker building blocks. This modularity allows for the rapid generation of diverse PROTAC libraries. sigmaaldrich.comsigmaaldrich.com

Systematic Optimization : The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the two ligands. sigmaaldrich.com Factors such as linker length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). By synthesizing and testing derivatives of this compound with different linkers (e.g., varying lengths or incorporating polyethylene (B3416737) glycol (PEG) units), researchers can systematically optimize degrader efficiency. scholaris.casigmaaldrich.comiris-biotech.de

Accelerating Drug Discovery : The use of these building blocks accelerates the design-make-test-analyze cycle in degrader development. rsc.org Instead of building each PROTAC from scratch, parallel synthesis techniques can be employed to quickly screen numerous combinations of linkers and E3 ligase ligands against a target, expediting the identification of potent and selective degraders. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Pomalidomide-Based PROTAC Building Blocks

Compound Name Linker Type Terminal Functional Group Purpose
This compound C3 Alkyl Alcohol (-OH) Conjugation to POI ligands. tenovapharma.com
Pomalidomide-C3-COOH C3 Alkyl Carboxylic Acid (-COOH) Amine-reactive building block for conjugation. sigmaaldrich.comiris-biotech.de
Pomalidomide-C3-NH2 C3 Alkyl Amine (-NH2) Building block for conjugation to carboxylic acids or other reactive groups. targetmol.com
Pomalidomide-PEG3-Azide PEG3 Azide (B81097) (-N3) Used for "click chemistry" reactions. medchemexpress.com

| Pomalidomide-propargyl | Alkyne | Alkyne | Used for "click chemistry" reactions. tenovapharma.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22)

InChI Key

VESILCAPQNJVEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Pomalidomide C3 Oh Based Degraders

Molecular Recognition and Binding Dynamics with E3 Ligase (Cereblon)

The foundational mechanism of any pomalidomide-based degrader is its direct interaction with Cereblon (CRBN), which functions as the substrate receptor for the Cullin-4A E3 ubiquitin ligase complex (CRL4^CRBN^). mdpi.comchemrxiv.org This interaction is a prerequisite for the subsequent recruitment and degradation of target proteins.

The binding of the pomalidomide (B1683931) moiety to Cereblon is a well-characterized interaction mediated by specific structural components of the drug. mdpi.com Structural biology studies have revealed that the glutarimide (B196013) ring of pomalidomide is almost entirely responsible for the direct binding to CRBN, while the phthalimide (B116566) ring is involved in recruiting neo-substrates. mdpi.com

The key interactions include:

Glutarimide Ring Insertion : This part of the molecule inserts into a hydrophobic pocket on the surface of Cereblon. This pocket is notably composed of three tryptophan residues. mdpi.com

Hydrogen Bonding : The glutarimide moiety forms critical hydrogen bonds with key amino acid residues within the CRBN binding site, such as Trp380 and Trp386.

Phthalimide Moiety : The phthalimide portion of the molecule remains more exposed, creating a new surface that, together with the surrounding CRBN surface, recognizes and binds to neo-substrates. mdpi.com

The C3-OH linker itself does not directly participate in CRBN binding but provides a crucial attachment point for a target protein ligand, positioning it for subsequent ternary complex formation.

The strength and speed of the interaction between pomalidomide-based ligands and CRBN are critical determinants of their efficacy. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are employed to quantify these binding events. embopress.orgnih.gov Pomalidomide exhibits a significantly higher binding affinity for CRBN compared to its parent compound, thalidomide (B1683933). This enhanced affinity is attributed to the amino group on the phthalimide ring.

CompoundCRBN Binding (Kd, µM)Key Structural Feature
Thalidomide250Unmodified phthalimide
Pomalidomide75Amino-substituted phthalimide

Table 1: Comparative binding affinities of Pomalidomide and its parent compound to Cereblon (CRBN). Data sourced from .

The kinetics of this binding are essential for the degrader's catalytic cycle. A stable but reversible binding allows the Pomalidomide-C3-OH-based PROTAC to engage with CRBN, induce degradation of a target protein, and then disengage to target another protein molecule.

Ternary Complex Formation with Target Protein Ligands and Cereblon

The primary function of a this compound-based PROTAC is to act as a molecular bridge, inducing the formation of a transient ternary complex composed of the PROTAC, CRBN, and the target protein. nih.gov The stability and geometry of this complex are paramount for effective protein degradation.

By simultaneously binding to CRBN (via the pomalidomide warhead) and a target protein (via a separate ligand connected by the C3-OH linker), the PROTAC effectively brings the E3 ligase and the target into close proximity. nih.gov This induced proximity is the core principle of PROTAC action. medchemexpress.com

The binding of the pomalidomide moiety to CRBN alters the surface of the E3 ligase, creating a novel interface for protein-protein interactions. mdpi.comchemrxiv.org This allows CRBN to recognize and bind proteins that are not its natural substrates, termed "neo-substrates." baranlab.orggoogle.com In the context of a this compound-based PROTAC, the "neo-substrate" is the specific target protein brought in by the PROTAC's other ligand.

For immunomodulatory drugs like pomalidomide alone, well-known neo-substrates include the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govnih.gov The degradation of these factors is central to the drug's therapeutic effects in multiple myeloma. nih.gov PROTACs leverage this same mechanism, but redirect the degradation machinery toward a different, predetermined protein of interest. The pomalidomide component acts as a high-affinity handle for the CRBN E3 ligase, while the linker and the second ligand dictate which new protein will be recruited for degradation. nih.govnih.gov

Ubiquitination and Proteasomal Degradation Pathways Triggered by this compound Conjugates

Once a stable ternary complex is formed, the degradation process is initiated through the cell's native ubiquitin-proteasome system (UPS). nih.govoncotarget.com The CRL4^CRBN^ complex functions to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the recruited target protein. oncotarget.com

The sequence of events is as follows:

Proximity-Induced Ubiquitination : The formation of the ternary complex positions the target protein optimally for the E3 ligase to catalyze the transfer of ubiquitin. chemrxiv.org

Poly-ubiquitin Chain Formation : A chain of ubiquitin molecules is attached to the target protein. This poly-ubiquitin chain acts as a recognition signal for the proteasome. baranlab.orgoncotarget.com

Proteasomal Degradation : The 26S proteasome, a large protein complex, recognizes and binds to the poly-ubiquitinated target protein. It then unfolds and degrades the protein into small peptides, while the ubiquitin molecules are recycled. chemrxiv.orgbaranlab.org

This process is catalytic, meaning a single molecule of the this compound-based PROTAC can induce the degradation of multiple copies of the target protein, making this a highly efficient therapeutic strategy. nih.gov

Analysis of Ubiquitin Chain Formation

The formation of a polyubiquitin (B1169507) chain on the target protein is a critical step in PROTAC-mediated degradation. The type of ubiquitin linkage can influence the efficiency of proteasomal degradation, with K48-linked chains being the canonical signal for this process. nih.gov Pomalidomide-based PROTACs, by recruiting the CRL4-CRBN E3 ligase complex, are known to induce the ubiquitination and subsequent degradation of target proteins. frontiersin.orgresearchgate.net

The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a stable ternary complex. explorationpub.comacs.org This induced proximity allows the E3 ligase to transfer ubiquitin molecules to accessible lysine residues on the target protein. acs.org While the specific linkage types can vary, the primary mechanism leading to degradation via the ubiquitin-proteasome system (UPS) involves the formation of K48-linked polyubiquitin chains. nih.govnih.gov The geometry of the lysine side-chain on the acceptor ubiquitin can act as a determinant for ubiquitin chain formation by different E2 and E3 enzymes. nih.gov For instance, studies on the HECT E3 ligase NEDD4, which primarily forms K63-linked chains, have shown a strong preference for the native lysine geometry for efficient di-ubiquitin formation. nih.gov This highlights the intricate molecular requirements for specific ubiquitin chain synthesis.

Degradation Kinetics of Target Proteins in Cellular Models

The efficiency and speed at which a target protein is degraded are key parameters for evaluating the effectiveness of a PROTAC. These are often quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The degradation kinetics are influenced by factors such as the stability of the ternary complex, the length and composition of the linker, and the specific cell line used. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk

For example, a pomalidomide-based PROTAC targeting histone deacetylase 8 (HDAC8), compound ZQ-23, exhibited significant and selective degradation of HDAC8 with a DC50 of 147 nM and a Dmax of 93%. nih.gov The degradation of the target protein began approximately 2 hours after treatment, with the maximum effect observed at 10 hours. nih.gov In another instance, a PROTAC designed to degrade the cell cycle kinase Wee1, Pomalidomide-C3-adavosertib, showed rapid degradation of Wee1 in MOLT4 cells within 6 hours of treatment. medchemexpress.comchemsrc.com Similarly, pomalidomide-based PROTACs targeting B-Raf have demonstrated effective degradation in MCF-7 cells. researchgate.net

The table below summarizes the degradation kinetics for several pomalidomide-based degraders.

Degrader Name/TargetTarget ProteinCell LineDC50DmaxTime to Max Degradation
ZQ-23HDAC8Not Specified147 nM93%10 hours
Pomalidomide-C3-adavosertibWee1MOLT4Not Specified>50%6 hours
CP-10CDK6U2512.1 nM89%Not Specified
C3Mcl-1Hela0.7 µMNot SpecifiedNot Specified
C5Bcl-2Hela3.0 µMNot SpecifiedNot Specified

Cellular Responses and Pathway Modulation by this compound Degraders in vitro

The targeted degradation of a protein by a this compound-based PROTAC can lead to significant changes in cellular processes and signaling pathways that are dependent on that protein. These downstream effects are the ultimate drivers of the therapeutic potential of these degraders.

Effects on Protein Levels and Turnover Rates

The primary and most direct effect of a this compound-based degrader is the reduction in the cellular levels of the target protein. This is achieved by increasing the protein's turnover rate through proteasomal degradation. researchgate.net The extent of protein level reduction can be substantial, often exceeding 90% for potent degraders. nih.gov

For instance, the Wee1 degrader, Pomalidomide-C3-adavosertib, effectively degrades Wee1 in OVCAR8 cells, with maximal degradation observed at a concentration of 100 nM. medchemexpress.comchemsrc.com Another example is the selective degradation of HDAC8 by the PROTAC ZQ-23, which does not affect the levels of other histone deacetylases like HDAC1 and HDAC3. nih.gov This selectivity is a key advantage of PROTACs over traditional inhibitors, which can have off-target effects. Pomalidomide-based PROTACs have also been developed to degrade other important cancer-related proteins such as STAT3 and B-Raf. researchgate.netnih.gov

The following table details the effects of various pomalidomide-based degraders on target protein levels in different cellular models.

DegraderTarget ProteinCell LineConcentration for Max DegradationObserved Effect
Pomalidomide-C3-adavosertibWee1OVCAR8100 nMMaximal degradation of Wee1
ZQ-23HDAC8Not SpecifiedNot SpecifiedSelective degradation of HDAC8, no effect on HDAC1/3
CP-10CDK6U251100 nM89% degradation of CDK6
SD-36STAT3Not SpecifiedNot SpecifiedPotent and selective degradation of STAT3
Compound 2 (B-Raf degrader)B-RafMCF-7Not SpecifiedAccelerated degradation of B-Raf

Downstream Cellular Signaling Cascades

By depleting the cell of a specific protein, this compound-based degraders can modulate the signaling pathways in which that protein is involved. This can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, and modulation of gene expression. medchemexpress.compomalysthcp.com

A clear example of this is the degradation of Wee1 by Pomalidomide-C3-adavosertib. Wee1 is a kinase that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M cell cycle checkpoint. The degradation of Wee1 leads to a decrease in the phosphorylation of CDK1 (pCDK1 Y15). medchemexpress.comchemsrc.com This, in turn, results in deregulation of the G2/M checkpoint, increased DNA damage, and ultimately, apoptosis in cancer cells. medchemexpress.comchemsrc.com

Similarly, the degradation of HDAC8 by ZQ-23 leads to a dose-dependent increase in the levels of its substrate, acetylated SMC-3. nih.gov The degradation of B-Raf by a pomalidomide-based PROTAC affects the expression of its downstream target, Mcl-1, which is involved in apoptosis regulation. researchgate.net Furthermore, the degradation of STAT3 by the PROTAC SD-36 is expected to inhibit the growth, survival, and metastasis of cancer cells by blocking STAT3-mediated signaling. nih.gov

Structure Activity Relationship Sar Studies of Pomalidomide C3 Oh Derived Degraders

Elucidating Key Pharmacophores for Pomalidomide-C3-OH Activity

The fundamental pharmacophore of pomalidomide (B1683931) and its derivatives for CRBN binding is the glutarimide (B196013) ring. nih.govmdpi.com This moiety inserts into a hydrophobic pocket of CRBN, with its carbonyl and amide groups forming critical hydrogen bonds. nih.gov The phthalimide (B116566) ring is more solvent-exposed and serves as an attachment point for linkers in PROTAC design. nih.gov

For this compound, the key pharmacophoric elements can be summarized as:

The Glutarimide Moiety: Essential for CRBN binding. nih.gov Methylation of the glutarimide nitrogen abolishes CRBN binding, highlighting its importance. tocris.combiorxiv.org

The Phthalimide Ring: Provides a scaffold for linker attachment. Modifications on this ring can influence binding and neosubstrate specificity. harvard.edu

The C3-OH Group: The hydroxyl group at the C3 position of the linker serves as a versatile chemical handle for conjugation to a target protein binder. This functional group can also improve aqueous solubility.

The specific three-dimensional arrangement of these groups is crucial for inducing the proximity between the target protein and CRBN, a prerequisite for efficient degradation. drugdesign.org

Impact of C3-Modification on Cereblon Binding Affinity and Selectivity

While the glutarimide ring is the primary determinant of CRBN binding, modifications at the C3 position of the linker attached to the pomalidomide core can subtly influence the interaction with CRBN and, more significantly, the recruitment of neosubstrates.

The introduction of a hydroxyl group at the C3 position of the linker, as in this compound, can potentially form additional hydrogen bonds with adjacent amino acid residues in CRBN, thereby stabilizing the complex. This stabilization can enhance the ubiquitin ligase activity.

Different immunomodulatory drugs (IMiDs), which share the core structure of pomalidomide, exhibit varied substrate specificities. For instance, lenalidomide, but not pomalidomide or thalidomide (B1683933), can efficiently degrade casein kinase 1α (CK1α). harvard.edu This is attributed to steric factors related to the phthalimide ring, demonstrating that even minor structural changes can alter neosubstrate recruitment. harvard.edu Therefore, modifications at the C3-linker position, while not directly interacting with the primary binding site, can allosterically modulate the conformation of the CRBN-ligand complex and its affinity for different target proteins.

Influence of Linker Chemistry and Length on Ternary Complex Formation and Degradation Efficiency

The linker connecting the this compound moiety to the target protein-binding ligand is a critical determinant of PROTAC efficacy. Its length, composition, and rigidity significantly impact the formation of a stable and productive ternary complex (CRBN-PROTAC-target protein). acs.orgnih.gov

Key Findings on Linker Influence:

Linker Length: Studies have shown that there is often an optimal linker length for maximal degradation of a specific target. sigmaaldrich.com For example, in a study on Bruton's tyrosine kinase (BTK) degradation, a series of PROTACs with polyethylene (B3416737) glycol (PEG)-based linkers of varying lengths were synthesized, demonstrating that linker length is a key parameter to optimize. acs.org

Linker Composition: The chemical nature of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. acs.org Replacing traditional alkyl or PEG linkers with more rigid or polar motifs can enhance proteolytic activity and reduce off-target effects. For instance, the use of mixed PEG and alkyl linkers with different carbon-to-oxygen ratios allows for a range of lipophilicities to be explored. nih.gov

Ternary Complex Stability: The linker must be flexible enough to allow the two ends of the PROTAC to bind their respective proteins simultaneously but rigid enough to minimize the entropic penalty upon ternary complex formation. nih.gov The stability of this complex is crucial for efficient ubiquitination of the target protein.

Linker PropertyImpact on PROTAC ActivityResearch Finding
Length Affects the distance and orientation between CRBN and the target protein.An optimal linker length often exists for maximal degradation of a specific target. sigmaaldrich.com
Composition Influences solubility, cell permeability, and off-target effects.Polar and rigid linkers can enhance proteolytic activity.
Flexibility Balances the need for conformational freedom with the entropic cost of ternary complex formation.Excessive flexibility can be detrimental to ternary complex stability. nih.gov

This table is based on data from the text.

Rational Design Principles for Optimizing this compound-Based PROTACs

The rational design of this compound-based PROTACs involves a multi-parameter optimization process to achieve high potency and selectivity. mdpi.combiorxiv.org

Key Design Principles:

Systematic Library Synthesis: Creating libraries of PROTACs with variations in linker length, composition, and attachment points on the target-binding ligand allows for the empirical determination of the optimal degrader. scientificlabs.iesigmaaldrich.com

Structural Insights: Utilizing crystal structures of the ternary complex can provide valuable information for designing linkers that promote favorable protein-protein interactions between the E3 ligase and the target protein. biorxiv.org

Minimizing Off-Target Effects: Rational modifications to the pomalidomide scaffold can reduce the degradation of endogenous zinc finger proteins, a known off-target effect of some pomalidomide-based PROTACs. researchgate.netbiorxiv.org For example, substitutions at the C5 position of the phthalimide ring have been shown to reduce off-target degradation while enhancing on-target potency. researchgate.net

Computational Modeling: In silico methods are increasingly being used to predict the conformation of the ternary complex and to screen virtual PROTAC libraries, thereby accelerating the design-build-test cycle. acs.org

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a PROTAC is intimately linked to its biological activity. The linker is not merely a passive spacer but actively participates in orienting the E3 ligase and the target protein for efficient ubiquitin transfer.

Conformational analysis of PROTACs reveals that they can adopt a wide range of shapes in solution. However, only a subset of these conformations is likely to be productive in forming a stable ternary complex. The conformational flexibility of the linker allows the PROTAC to adapt to the surfaces of both the E3 ligase and the target protein.

Computational methods can be used to generate conformational ensembles of PROTACs, providing insights into their preferred shapes. acs.org These models, when correlated with experimental degradation data, can help to establish a relationship between specific conformations and degradation efficiency. For example, a rigid linker may restrict the PROTAC to a single, non-productive conformation, while an overly flexible linker may have a high entropic penalty for adopting the correct binding pose. nih.gov The ether bridge in some linkers can reduce rotational energy barriers, allowing for adaptive folding during target engagement.

Computational Chemistry and in Silico Approaches for Pomalidomide C3 Oh Research

Molecular Dynamics Simulations of Ternary Complexes Involving Pomalidomide-C3-OH

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. For a PROTAC (Proteolysis-Targeting Chimera) built from this compound, the formation of a stable ternary complex—comprising the target protein, the PROTAC, and the E3 ligase (CRBN)—is the crucial first step for protein degradation. nih.govelifesciences.orgacs.org MD simulations are indispensable for evaluating the stability, flexibility, and intermolecular interactions of this ternary complex. biorxiv.orgelifesciences.orgresearchgate.net

In a typical MD simulation, a modeled ternary complex involving this compound is placed in a simulated physiological environment (water, ions, and physiological temperature). The simulation then calculates the movements of every atom over a period of nanoseconds to microseconds. Researchers analyze these trajectories to understand the system's behavior. nih.gov The dynamics of the PROTAC-induced degradation complex, including the linker's flexibility, play a key role in the subsequent ubiquitination and degradation process. nih.govelifesciences.org

Key parameters are monitored to assess the stability and viability of the complex. A stable complex is more likely to lead to successful protein degradation. The flexibility and length of the C3-OH linker are critical, as they must allow the two proteins to come together in a productive orientation for ubiquitin transfer. elifesciences.org

Table 2: Key Parameters Analyzed in MD Simulations of PROTAC Ternary Complexes

Parameter Description Implication for this compound Complex
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD suggests the complex has reached equilibrium and is not unfolding.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues around their average position. Highlights flexible regions, such as loops and the C3-OH linker, which can be crucial for accommodating binding partners.
Protein-Protein Interface Analysis Monitors the contacts (hydrogen bonds, hydrophobic contacts) between the target protein and CRBN. A large and stable interface area suggests strong cooperative binding, a hallmark of effective PROTACs.

| Linker Conformational Analysis | Tracks the conformations adopted by the C3-OH linker throughout the simulation. | Determines if the linker is long and flexible enough to bridge the two proteins effectively without strain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, QSAR studies would be instrumental in optimizing its structure to create more potent degraders. acs.orgresearchgate.net

A QSAR study would involve synthesizing a library of derivatives based on the this compound scaffold. These derivatives could have modifications in the linker (e.g., varying length, rigidity, or polarity) or on the phthalimide (B116566) ring. The biological activity of each derivative, such as its ability to degrade a specific target protein (measured by DC50 value), would be determined experimentally.

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various physicochemical properties of the molecules. The final step involves using statistical methods to build an equation that links the descriptors to the observed biological activity. This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to prioritize the most promising candidates.

Table 3: Representative Molecular Descriptors for a QSAR Study of this compound Derivatives

Descriptor Class Example Descriptors Information Provided
Electronic Partial charges, Dipole moment, HOMO/LUMO energies Describes the molecule's electronic distribution and reactivity.
Steric/Topological Molecular weight, Molar refractivity, Wiener index Relates to the size, shape, and branching of the molecule.
Hydrophobic LogP (octanol-water partition coefficient) Quantifies the molecule's lipophilicity, affecting cell permeability and solubility.

| 3D Descriptors | Solvent Accessible Surface Area (SASA), Principal Moments of Inertia | Describes the three-dimensional shape and surface properties of the molecule. |

Computational Analysis of Electronic Properties and Conformational Flexibility

The efficacy of a PROTAC like one derived from this compound is deeply connected to its intrinsic electronic properties and conformational flexibility. Computational methods allow for a detailed analysis of these characteristics, providing insights that are difficult to obtain experimentally.

Electronic Properties: Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to analyze the electronic structure of this compound. beilstein-journals.org This includes calculating the distribution of electron density, identifying the most electron-rich and electron-poor regions (electrostatic potential), and determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding non-covalent interactions, such as hydrogen bonds and halogen bonds, that stabilize the ternary complex. The electronic nature of the C3-OH linker can influence its interaction with solvent and the protein surfaces.

Conformational Flexibility: The C3-OH linker is not a rigid rod; it possesses significant conformational flexibility. This flexibility is a double-edged sword: it allows the molecule to adopt the optimal orientation to bridge the target protein and CRBN, but excessive flexibility can be entropically unfavorable. nih.gov Computational techniques like conformational searches and molecular dynamics simulations are used to explore the potential shapes the molecule can adopt. acs.org By understanding the conformational landscape, researchers can assess whether the molecule is pre-disposed to adopt a "bioactive conformation" required for ternary complex formation or if it is likely to get trapped in unproductive states. This analysis can guide the design of linkers with optimal rigidity to improve degradation efficiency.

Pharmacophore Modeling and Virtual Screening for Novel Degraders

Pharmacophore modeling and virtual screening are powerful in silico tools for discovering novel chemical entities. mdpi.commdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. ugm.ac.idnih.gov

For this compound, a structure-based pharmacophore can be generated from the known crystal structure of pomalidomide (B1683931) bound to CRBN. mdpi.com This model would define the precise location of the glutarimide (B196013) and phthalimide rings and their key interaction points within the CRBN binding site. The C3-OH linker would be defined as an exit vector, indicating a point for attachment to other molecular fragments.

This pharmacophore model can then be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. mdpi.com The goal is to identify novel "warheads" that bind to a desired protein of interest and also possess a suitable attachment point. By computationally linking these identified hits to the this compound scaffold via its C3-OH group, researchers can rapidly generate a list of potential new PROTAC molecules for synthesis and testing, significantly accelerating the discovery of novel degraders for previously "undruggable" targets. mdpi.com

Table 4: Key Features of a Structure-Based Pharmacophore for a Pomalidomide-Based CRBN Ligand

Pharmacophore Feature Corresponding Chemical Group Role in Binding
Hydrogen Bond Acceptor (2) Carbonyl groups of the glutarimide ring Accepts H-bonds from CRBN backbone residues.
Hydrogen Bond Donor (1) Amine (NH) of the glutarimide ring Donates an H-bond to a CRBN backbone carbonyl.
Hydrophobic/Aromatic Center (1) Phthalimide ring system Engages in hydrophobic and π-π interactions with tryptophan residues.
Exclusion Volumes N/A Defines regions of space that should not be occupied to avoid steric clashes with the protein.

| Exit Vector | C3-OH linker attachment point | Indicates the direction for linker and warhead attachment. |

Preclinical Biological Evaluation of Pomalidomide C3 Oh Based Degraders Excluding Human Clinical Data

In Vitro Cellular Degradation Assays

In vitro assays using cultured cell lines are fundamental to the preclinical evaluation of PROTACs, establishing their basic activity, potency, selectivity, and mechanism of action.

A primary evaluation of a pomalidomide-based degrader involves determining its ability to induce the degradation of the target protein in a concentration-dependent manner. These studies are typically performed in relevant cancer cell lines, and the potency is quantified by the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

Several pomalidomide-based PROTACs have demonstrated potent, dose-dependent degradation of their respective targets. For instance, a series of PROTACs designed to target EGFR showed concentration-dependent degradation of EGFR in A549 non-small cell lung cancer cells, with compound 16 achieving a DC₅₀ value of 32.9 nM nih.gov. Similarly, the HDAC8-targeting PROTAC, ZQ-23 , induced significant and selective degradation of HDAC8 in Jurkat T-cells with a DC₅₀ of 147 nM and a Dₘₐₓ of 93% nih.govnih.gov. The KRAS G12C degrader, KP-14 , also showed potent degradation in NCI-H358 cancer cells, with a DC₅₀ of approximately 1.25 µM researchgate.net.

The orally bioavailable Androgen Receptor (AR) degrader, ARV-110 (Bavdegalutamide), has been shown to robustly degrade AR in all tested prostate cancer cell lines, with a DC₅₀ value of approximately 1 nM asco.orgresearchgate.net. This degradation leads to the suppression of AR-target genes like PSA, inhibition of cell proliferation, and induction of apoptosis at low nanomolar concentrations asco.orgresearchgate.netamazonaws.comcancer-research-network.com.

Degrader CompoundTarget ProteinCell LineDegradation Potency (DC₅₀)Maximum Degradation (Dₘₐₓ)
ARV-110Androgen Receptor (AR)Prostate Cancer Cell Lines (e.g., VCaP)~1 nM>90%
ZQ-23Histone Deacetylase 8 (HDAC8)Jurkat147 nM93%
Compound 16 (EGFR Degrader)Epidermal Growth Factor Receptor (EGFR)A54932.9 nMNot Reported
KP-14KRAS G12CNCI-H358~1.25 µMNot Reported

A critical aspect of degrader evaluation is understanding their selectivity. Pomalidomide (B1683931) itself is known to induce the degradation of so-called "neosubstrates," primarily the zinc-finger (ZF) transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) nih.gov. A significant concern is that the pomalidomide moiety within a PROTAC can retain this activity, leading to the off-target degradation of these and other ZF proteins, which could cause unintended biological effects nih.gov.

To address this, researchers employ high-throughput platforms and proteomics to profile the off-target degradation landscape. One such platform used an automated imaging screen with U2OS cells expressing ZF domains fused to a fluorescent reporter protein asco.org. This system confirmed that pomalidomide and many pomalidomide-based PROTACs induce the degradation of several ZF proteins in a dose-dependent manner asco.orgnih.gov.

These selectivity studies have generated crucial design principles for mitigating off-target effects. It has been discovered that modifying the pomalidomide structure, particularly by attaching the PROTAC linker to the C5 position of the phthalimide (B116566) ring instead of the more common C4 position, can significantly reduce the degradation of off-target ZF proteins while maintaining or even enhancing on-target potency nih.govresearchgate.net. This "bumped" design has been successfully applied to create more specific PROTACs targeting proteins like anaplastic lymphoma kinase (ALK) nih.gov.

Validation experiments are essential to confirm that the observed protein degradation occurs through the intended PROTAC mechanism: the formation of a ternary complex (POI-PROTAC-CRBN) leading to ubiquitination and proteasomal degradation.

A standard validation approach involves co-treatment with inhibitors of the ubiquitin-proteasome system. The degradation of HDAC8 by the PROTAC ZQ-23 was demonstrated to occur via this pathway, as the effect was blocked by a proteasome inhibitor nih.govnih.gov. Similarly, the activity of homo-PROTACs designed to degrade CRBN itself was blocked by the proteasome inhibitor bortezomib and MLN4924, an inhibitor of the NEDD8-activating enzyme that is required for the activity of Cullin-RING E3 ligases like CRBN researchgate.netyoutube.com.

Another method to validate the mechanism is to demonstrate competition. The degradation of a target protein by a pomalidomide-based PROTAC can be reversed by co-treatment with free pomalidomide, which competes for binding to CRBN, thereby preventing the formation of the ternary complex researchgate.net. Furthermore, genetic knockout or knockdown of CRBN should abrogate the degrader's activity, confirming that the E3 ligase is essential for the observed effect.

Ex Vivo Studies on Primary Cells (e.g., Immune Cells from Animal Models, Patient-Derived Cells for Research)

Ex vivo studies using primary cells from animal models or human patients provide valuable insights into the activity of degraders in a more physiologically relevant context than immortalized cell lines. These studies are particularly important for pomalidomide-based degraders due to pomalidomide's known immunomodulatory effects.

In a study involving patients with relapsed multiple myeloma, treatment with pomalidomide led to rapid immune activation in vivo. Ex vivo analysis of peripheral blood mononuclear cells showed a rapid decline in the neosubstrate Ikaros (IKZF1) within T cells and natural killer (NK) cells nih.gov. This degradation was linked to the activation of CD8+ T cells, which correlated with a positive clinical response nih.gov.

In Vivo Mechanistic Investigations in Relevant Animal Models

In vivo studies in animal models are crucial for demonstrating that a degrader can achieve sufficient exposure to engage its target in a complex biological system and to confirm the mechanism of action in a whole organism.

Confirming target protein degradation in animal tissues is a key pharmacodynamic endpoint in the preclinical development of PROTACs. The CRBN-based degrader ARV-110 has shown pronounced and durable target degradation in animal models of prostate cancer youtube.com. In mouse xenograft studies, oral administration of ARV-110 resulted in greater than 90% degradation of the Androgen Receptor in tumor tissue asco.orgresearchgate.netamazonaws.comcancer-research-network.com. This robust target engagement in the tumor was associated with significant tumor growth inhibition, even in models resistant to standard-of-care AR inhibitors like enzalutamide nih.govasco.orgamazonaws.com. Similar degradation of AR was also observed in the prostate tissue of rats treated with ARV-110 amazonaws.com.

Other pomalidomide-based degraders have also shown evidence of target degradation in vivo. The BRD4 degrader dBET1 was shown to delay leukemia progression in a mouse model, which was attributed to its ability to degrade BRD4 in vivo nih.gov. Similarly, an ALK-targeting PROTAC demonstrated superior anti-tumor effects compared to its parent inhibitor in a xenograft tumor model, consistent with effective in vivo degradation of the ALK protein nih.gov. These studies confirm that pomalidomide-based degraders can be optimized to achieve systemic exposure and effectively degrade their targets in relevant tissues in animal models.

Pharmacodynamic Biomarker Monitoring in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development to understand a drug's mechanism of action and its effects on the body. For PROTACs, PD biomarkers are crucial for demonstrating target engagement and subsequent protein degradation. In preclinical models, this typically involves measuring the levels of the target protein in tissues or blood after treatment with the degrader.

While specific data for Pomalidomide-C3-OH-based degraders is not available, general approaches to PD biomarker monitoring for pomalidomide-based PROTACs in preclinical settings include:

Western Blotting and ELISA: These standard laboratory techniques are used to quantify the amount of the target protein in cell lysates or tissue homogenates from preclinical models (e.g., mice) treated with the degrader. A significant reduction in the target protein level compared to a control group would indicate the intended pharmacodynamic effect.

Immunohistochemistry (IHC): IHC allows for the visualization and semi-quantitative assessment of protein expression within the context of tissue architecture. This can provide valuable information on where the target protein is being degraded.

Mass Spectrometry-based Proteomics: This advanced technique can provide a more comprehensive and unbiased view of changes in the proteome following treatment with a degrader, confirming the specificity of the degradation and identifying potential off-target effects.

Without specific studies on this compound-based degraders, it is not possible to provide a data table with research findings.

Comparative Biological Activity with Parent Pomalidomide and Other IMiD-Based Degraders in Preclinical Settings

Comparison with Pomalidomide: Pomalidomide itself is a therapeutic agent with anti-cancer properties, known to induce the degradation of certain proteins like Ikaros and Aiolos. A this compound-based degrader would be evaluated to determine if it retains these activities and, more importantly, if it effectively degrades its intended new target. The goal is for the PROTAC to have a more potent and selective effect on the target of interest compared to the neosubstrate degradation profile of pomalidomide alone.

Comparison with Other IMiD-Based Degraders: The choice of the E3 ligase ligand and the linker can significantly impact the efficacy of a PROTAC. Therefore, a this compound-based degrader would be compared to other degraders that utilize different IMiDs (like thalidomide (B1683933) or lenalidomide) or different linkers. These comparative studies, often conducted in cell culture and animal models of disease, would assess endpoints such as:

Degradation Potency (DC50): The concentration of the degrader required to reduce the level of the target protein by 50%.

Maximal Degradation (Dmax): The maximum percentage of target protein degradation achieved.

Selectivity: The ability of the degrader to specifically target the protein of interest without affecting other proteins.

In vitro and in vivo efficacy: The effect of the degrader on cancer cell viability, tumor growth in animal models, and other relevant disease readouts.

Due to the absence of specific preclinical data for degraders synthesized using the this compound linker in the public domain, a data table for comparative biological activity cannot be generated.

Advanced Analytical and Structural Methodologies for Pomalidomide C3 Oh Degraders

High-Resolution Mass Spectrometry for Degrader Characterization and Metabolite Identification (in research settings)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of novel chemical entities like Pomalidomide-C3-OH. In a research context, its primary application is the accurate determination of the compound's elemental composition. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm), which allows for the confident assignment of a molecular formula. uab.edu For this compound, HRMS would be used to confirm the expected mass increase corresponding to the addition of the -CH₂-CH₂-CH₂-OH linker to the pomalidomide (B1683931) core.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and fragmentation analysis. uab.edu By selecting the precursor ion of this compound, collision-induced dissociation generates a unique fragmentation pattern. This pattern would reveal characteristic fragments of the pomalidomide core, such as the glutarimide (B196013) and phthalimide (B116566) rings, as well as fragments indicating the loss of the C3-OH linker. For instance, quantitative analysis of pomalidomide often uses the precursor to product ion transition of m/z 274.2→163.1. researchgate.netresearchgate.net

In metabolite identification studies, HRMS is critical for detecting biotransformations of this compound in research models. nih.gov Untargeted metabolomics workflows using LC-HRMS can screen for potential metabolic products in samples like cell lysates or plasma. upenn.edu Common metabolic reactions include oxidation, which could occur on the linker (e.g., forming a carboxylic acid) or the aromatic ring. The high mass accuracy of HRMS enables the identification of these mass shifts, providing putative identification of metabolites that can be confirmed with further analysis. uab.edu

Table 1: Illustrative Mass Spectrometry Data for Pomalidomide and its Derivative

Compound Molecular Formula Exact Mass (Monoisotopic) Typical Adduct [M+H]⁺ Key MS/MS Transition (for Pomalidomide)
Pomalidomide C₁₃H₁₁N₃O₄ 273.0750 u 274.0828 m/z 274.2 → 163.1 researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. europa.eu The structure of pomalidomide has been confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. europa.eu For this compound, the spectra would show characteristic signals for the pomalidomide scaffold, along with new signals corresponding to the three methylene (B1212753) groups (-CH₂-) and the terminal hydroxyl proton (-OH) of the linker.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, which would confirm the -CH₂-CH₂-CH₂-OH connectivity of the linker. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the linker and the pomalidomide core. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2-3 bond) correlations between protons and carbons. core.ac.uknih.gov This is particularly powerful for connecting the linker to the pomalidomide core, for example, by observing a correlation from the protons of the first methylene group of the linker to the carbon atom on the phthalimide ring where it is attached.

Beyond primary structure, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the compound's three-dimensional conformation in solution. ipb.pt This can reveal the spatial proximity of different parts of the molecule, such as the orientation of the linker relative to the glutarimide and phthalimide rings, which can be crucial for its interaction with target proteins. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Cereblon-Degrader-Target Protein Complex Structures

Understanding how this compound functions as part of a larger degrader molecule requires visualizing its interactions within the ternary complex, which consists of the Cereblon (CRBN) E3 ligase, the degrader, and the target protein. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining high-resolution structural data of these multi-protein complexes. nih.gov

Numerous crystal and cryo-EM structures have been solved for pomalidomide or its derivatives bound to CRBN. mdpi.comresearchgate.net These studies consistently show that the glutarimide moiety of pomalidomide binds within a specific hydrophobic pocket on CRBN, anchored by key hydrogen bonds. researchgate.net The phthalimide ring is more solvent-exposed, providing an attachment point for linkers that can recruit neo-substrates. mdpi.com

In a hypothetical ternary complex involving a degrader built from this compound, structural analysis would reveal:

The precise binding mode of the pomalidomide warhead within the CRBN pocket.

The conformation and trajectory of the C3-OH based linker as it spans the distance between CRBN and the target protein.

The specific protein-protein interactions at the newly formed interface between CRBN and the target protein, which are induced by the degrader molecule.

For example, the cryo-EM structure of a DDB1:CRBN:Pomalidomide:SD40 complex (PDB ID: 8TNP) was solved at a resolution of 3.30 Å, revealing the mechanistic basis for the degrader's activity. rcsb.org Similarly, cryo-EM has been used to study how different molecular glues mediate the recruitment of various proteins to the CRBN-DDB1 complex. biorxiv.org These techniques are vital for the rational design of more potent and selective degraders by providing a structural blueprint of the interactions. nih.gov

Table 2: Example of a Publicly Available Pomalidomide-Containing Complex Structure

PDB ID Title Method Resolution Components

Bioanalytical Method Development for Quantitative Analysis in Research Samples (e.g., cell lysates, animal tissues)

Developing robust bioanalytical methods is essential for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in research settings. ich.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for the quantitative analysis of small molecules in complex biological matrices like cell lysates and animal tissues due to its high sensitivity and selectivity. ich.orgnih.gov

The development of a quantitative method for this compound would involve several key steps:

Sample Preparation: Optimizing an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate the analyte from the biological matrix and remove interfering substances. researchgate.net

Chromatography: Developing an HPLC or UPLC method to achieve chromatographic separation of the analyte from endogenous matrix components and potential metabolites. researchgate.netresearchgate.net

Mass Spectrometry: Fine-tuning the MS parameters, particularly the multiple reaction monitoring (MRM) transitions for the parent compound and a suitable internal standard, to ensure sensitive and specific detection. researchgate.net

The method must undergo full validation according to regulatory guidelines to ensure the reliability of the data. ich.org Validation includes assessing parameters such as linearity, accuracy, precision, selectivity, stability, and the lower limit of quantification (LLOQ). ich.org For example, a validated LC-MS/MS method for pomalidomide in mouse plasma and brain tissue achieved an LLOQ of 0.3 nM and 0.6 pmol/g, respectively, demonstrating high sensitivity with small sample volumes. nih.gov Such validated methods are crucial for determining the concentration of this compound in various research samples, enabling the study of its absorption, distribution, metabolism, and relationship to its biological effects in cell-based assays and animal models. nih.govfrontiersin.org

Table 3: Key Parameters for a Typical Bioanalytical LC-MS/MS Method

Parameter Description Example Target Value
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. < 1 ng/mL researchgate.net
Linearity (r²) The correlation coefficient of the calibration curve, indicating how well the data fits a linear regression. > 0.99 researchgate.net
Precision The closeness of agreement between a series of measurements, expressed as the coefficient of variation (%CV). < 15% (%CV)
Accuracy The closeness of the mean test results to the true concentration, expressed as a percentage of the nominal value. Within 85-115%
Recovery The efficiency of the analyte extraction process from the biological matrix. Consistent and reproducible

| Stability | Analyte stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). nih.gov | Within acceptable limits of degradation |

Table 4: Compound and Protein Name Reference

Name Type Relevance
Pomalidomide Chemical Compound Parent compound, E3 ligase ligand
This compound Chemical Compound Subject of article, pomalidomide derivative
Cereblon (CRBN) Protein E3 ubiquitin ligase substrate receptor, target of pomalidomide
DDB1 Protein Component of the CRL4 E3 ligase complex
SALL4 Protein Example neosubstrate protein degraded in the presence of pomalidomide
Ikaros (IKZF1) Protein Example neosubstrate protein degraded in the presence of pomalidomide

Future Perspectives and Challenges in Pomalidomide C3 Oh Mediated Degradation Research

Design of Next-Generation Pomalidomide-C3-OH Analogues with Enhanced Specificity and Potency

The development of next-generation this compound analogues is centered on improving their ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. sigmaaldrich.com Researchers are exploring several strategies to enhance both the binding affinity for CRBN and the specificity of the subsequent degradation event.

One key area of focus is the modification of the pomalidomide (B1683931) scaffold itself. While pomalidomide is a potent recruiter of CRBN, its derivatives can also induce the degradation of endogenous zinc-finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which can be considered off-target effects in contexts outside of multiple myeloma. tandfonline.comrsc.orgresearchgate.net To mitigate this, researchers are designing "bumped" pomalidomide analogues. These designs incorporate chemical modifications that create steric hindrance, preventing the binding and degradation of these off-target zinc-finger proteins without compromising the recruitment of CRBN for the degradation of the intended target. researchgate.net For instance, strategic substitutions on the phthalimide (B116566) ring, particularly at the C5 position where linkers are often attached, can minimize off-target degradation. uni-frankfurt.de

Furthermore, enhancing the intrinsic binding affinity of the ligand for CRBN is a direct path to greater potency. Next-generation Cereblon E3 Ligase Modulators (CELMoDs), such as iberdomide (B608038) and mezigdomide (B2442610) (CC-92480), have been developed with significantly higher affinity for CRBN than pomalidomide. rsc.orgmdpi.com These newer scaffolds could be adapted into linker-equipped building blocks analogous to this compound, potentially leading to PROTACs that are effective at much lower concentrations.

Table 1: Comparison of CRBN Ligands and Their Properties

Compound Relative CRBN Binding Affinity Key Feature
Pomalidomide Standard Well-established CRBN recruiter. rsc.org
Iberdomide (CC-220) Higher than pomalidomide More efficient degradation of neosubstrates like Ikaros and Aiolos. rsc.org
Mezigdomide (CC-92480) Higher than pomalidomide Enhanced potency and tumoricidal activity in preclinical models. mdpi.com
"Bumped" Analogues Variable Designed to reduce off-target degradation of zinc-finger proteins. researchgate.net

Expanding the Scope of this compound to Novel Target Proteins and Disease Areas

The modular nature of PROTACs built from this compound allows for the targeting of a vast array of proteins, including those traditionally considered "undruggable" due to a lack of active sites for conventional inhibitors. rsc.org This opens up new therapeutic possibilities across numerous diseases.

Initially focused on oncology, the application of pomalidomide-based degraders is expanding. Researchers have successfully designed PROTACs using pomalidomide to degrade a variety of cancer-related proteins. nih.gov These include:

Kinases: Bruton's tyrosine kinase (BTK), Cyclin-dependent kinases (CDK6, CDK9), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govfrontiersin.org

Epigenetic Modulators: Histone deacetylase 8 (HDAC8) and Bromodomain and Extra-Terminal motif (BET) proteins like BRD4. nih.govfrontiersin.orgnih.gov

Apoptosis Regulators: B-cell lymphoma 2 (BCL-2) family proteins. nih.govnih.gov

The success in oncology is driving exploration into other disease areas. For example, targeting regulatory T cell (Treg) function by degrading FoxP3 using a pomalidomide-based PROTAC is being investigated as a strategy to stimulate antitumor immunity. Beyond cancer, there is growing interest in applying this technology to neurodegenerative diseases, inflammation, and viral infections by designing PROTACs against relevant pathological proteins in those conditions. The ability to target protein-protein interactions (PPIs) is a significant advantage, further broadening the potential target space. nih.gov

Table 2: Examples of Novel Targets for Pomalidomide-Based Degraders

Target Protein Disease Area PROTAC Example
EGFR Non-Small Cell Lung Cancer SIAIS125, SIAIS126 tandfonline.com
HDAC8 Cancer ZQ-23 nih.gov
BTK B-cell Lymphoma MT-802 nih.gov
STAT3 Leukemia, Lymphoma SD-36 nih.gov
FoxP3 Cancer (Immunotherapy) PF (Pomalidomide-P60 peptide)

Addressing Challenges in Degrader Design and Optimization

Despite the promise of this compound-based degraders, their design and optimization present significant challenges. The process is often empirical, as minor structural changes can dramatically impact efficacy. sigmaaldrich.comsigmaaldrich.com

A primary challenge lies in the linker , which connects the this compound moiety to the target protein ligand. The length, composition, and attachment points of the linker are critical for enabling the formation of a stable and geometrically favorable ternary complex. nih.gov An suboptimal linker can lead to poor degradation efficiency or even a complete lack of activity. Researchers often need to synthesize and screen a library of degraders with varying linkers to identify the optimal design. rsc.orgsigmaaldrich.com

Another significant hurdle is the "hook effect," a phenomenon where, at high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation. Careful optimization of the degrader's properties is needed to ensure a wide therapeutic window.

Finally, off-target degradation remains a concern. As mentioned, pomalidomide itself can induce degradation of certain zinc-finger proteins. researchgate.net Minimizing these off-target effects while maintaining on-target potency is a key goal in the development of safer and more specific therapeutics.

Integration of this compound into Multi-Modal Therapeutic Strategies and Chemical Biology Probes

The utility of this compound extends beyond its direct use in creating PROTAC therapeutics. It is a valuable component in developing multi-modal strategies and sophisticated research tools.

In therapeutics, pomalidomide-based degraders are being evaluated in combination therapies . For example, in multiple myeloma, pomalidomide itself is used in combination with other agents like dexamethasone (B1670325) and monoclonal antibodies. nih.govascopubs.org This sets a precedent for using PROTACs in combination with other drugs to achieve synergistic effects or overcome resistance mechanisms. A PROTAC that degrades a specific resistance-driving protein could be combined with a standard-of-care agent to enhance clinical outcomes.

As research tools, this compound and its derivatives are invaluable for creating chemical biology probes . These probes can be used to study the function of specific proteins by inducing their degradation in a controlled manner, offering an alternative to genetic methods like CRISPR-Cas9. sigmaaldrich.com By attaching a fluorescent dye or a photo-activatable group to a pomalidomide-based PROTAC, researchers can create probes to visualize or control protein degradation with spatial and temporal precision. mdpi.comnih.gov For instance, photoswitchable PROTACs have been designed where degradation activity can be turned on or off with light, allowing for precise control over the protein knockdown process in living cells. mdpi.com Covalent chemical probes have also been developed to study CRBN engagement and identify new binders. nih.gov

This integration into broader therapeutic and research contexts highlights the versatility of this compound as a foundational tool for manipulating the cellular proteome.

Q & A

Q. What are the optimal synthetic routes for Pomalidomide-C3-OH, and how can purity be validated experimentally?

  • Methodological Answer : Synthetic routes should prioritize regioselective modifications at the C3-hydroxyl position while minimizing side reactions. Common approaches include solid-phase synthesis or solution-phase coupling using carbodiimide-based reagents. Purity validation requires HPLC with UV detection (λ = 220–280 nm) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight . For structural confirmation, use 1H^1H- and 13C^{13}C-NMR spectroscopy, comparing peaks to reference data from analogous glutarimide derivatives .

Q. How should researchers design solubility assays for this compound in preclinical studies?

  • Methodological Answer : Use a tiered approach:
  • Phase 1 : Determine equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH (6.5–7.4) using shake-flask methods.
  • Phase 2 : Apply dynamic light scattering (DLS) to assess aggregation propensity.
  • Phase 3 : Validate results with in vitro permeability assays (e.g., Caco-2 cell monolayers) to correlate solubility with bioavailability .

Q. What analytical techniques are critical for characterizing this compound degradation products?

  • Methodological Answer : Combine LC-MS/MS for identifying degradation pathways (e.g., hydrolysis, oxidation) with accelerated stability studies (40°C/75% RH for 6 months). Use forced degradation under acidic/alkaline conditions and UV exposure to simulate stress scenarios. Quantify impurities via HPLC-UV with a calibration curve (R2^2 > 0.99) .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data for this compound across preclinical models?

  • Methodological Answer : Perform a meta-analysis of existing data using the following steps:
  • Step 1 : Stratify studies by model type (e.g., murine vs. primate), dose regimen, and analytical methodology.
  • Step 2 : Apply multivariate regression to identify covariates (e.g., metabolic enzyme expression, protein binding).
  • Step 3 : Validate hypotheses using PBPK modeling (e.g., GastroPlus) to simulate interspecies differences in clearance and volume of distribution .

Q. What experimental strategies address the off-target effects of this compound in cereblon (CRBN)-independent pathways?

  • Methodological Answer :
  • Strategy 1 : Use CRISPR-Cas9 to generate CRBN-knockout cell lines and compare transcriptomic profiles (RNA-seq) with wild-type models.
  • Strategy 2 : Employ thermal proteome profiling (TPP) to map protein-ligand interactions across cellular lysates.
  • Strategy 3 : Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinities for non-CRBN targets .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in resistant myeloma cells?

  • Methodological Answer : Adopt a systems biology approach:
  • Phase 1 : Perform RNA-seq and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., NF-κB, Wnt/β-catenin).
  • Phase 2 : Conduct metabolomics (GC-MS or LC-QTOF) to map metabolic rewiring (e.g., glutamine dependency).
  • Phase 3 : Use Bayesian network modeling to prioritize candidate targets for functional validation (e.g., siRNA knockdown) .

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound clinical trial simulations?

  • Methodological Answer : Apply mixed-effects modeling (NONMEM or Monolix) to account for inter-individual variability. Incorporate covariates (e.g., genetic polymorphisms, renal function) using stepwise forward addition/backward elimination. Validate model robustness via bootstrap analysis (n = 1,000 iterations) and visual predictive checks (VPCs) .

Methodological Considerations for Data Reporting

  • Data Tables :
    • Example Table 1 : Comparative solubility of this compound in biorelevant media.
MediumpHSolubility (µg/mL)Aggregation (DLS, nm)
FaSSIF6.512.3 ± 1.2150 ± 20
FeSSIF7.48.7 ± 0.9220 ± 30
  • Example Table 2 : Key degradation products under stress conditions.
ConditionMajor Impurity (%)Identified Structure (LC-MS/MS)
Acidic (1M HCl)5.8Hydrolyzed glutarimide ring
Oxidative (H2_2O2_2)3.2Epoxide derivative

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